molecular formula C20H24ClN3S B4735478 N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea

N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea

Cat. No. B4735478
M. Wt: 373.9 g/mol
InChI Key: BDHYQZLCEYRYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been shown to have potent biological activity, making it a valuable tool for investigating a range of physiological and biochemical processes. In

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea is not fully understood. However, it is known to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic activity. It has also been shown to inhibit the release of dopamine and other neurotransmitters, which may contribute to its other biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit dopamine release, which may contribute to its antipsychotic activity. It has also been shown to inhibit the release of other neurotransmitters, including norepinephrine and serotonin. Additionally, this compound has been shown to have analgesic effects, which may be mediated by the endocannabinoid system.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments. It is a potent and selective dopamine D2 receptor antagonist, making it a valuable tool for investigating the role of dopamine in the brain. Additionally, it has been shown to have potent antipsychotic activity, making it a valuable tool for investigating the underlying mechanisms of psychosis. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, including inhibition of other neurotransmitter systems, which may complicate interpretation of results.

Future Directions

There are several future directions for research involving N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea. One area of interest is investigating its potential as a treatment for addiction. It has been shown to inhibit the release of dopamine, which is a key neurotransmitter involved in addiction. Additionally, this compound has been shown to have analgesic effects, which may make it a useful tool for investigating pain modulation. Finally, there is potential for further optimization of the synthesis method to increase yields and purity of the compound.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(4-chlorobenzyl)thiourea has been used in a variety of scientific research applications. It has been shown to have potent antipsychotic activity, making it a valuable tool for investigating the underlying mechanisms of psychosis. It has also been used to study the role of dopamine in the brain, as it has been shown to inhibit dopamine release. Additionally, this compound has been used to investigate the role of the endocannabinoid system in pain modulation.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c21-18-8-6-16(7-9-18)14-22-20(25)23-19-10-12-24(13-11-19)15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYQZLCEYRYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=S)NCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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